Dipentoxyethane
Overview
Description
Pentane, 1,1’-[ethylidenebis(oxy)]bis- is an organic compound with the molecular formula C10H22O2. It is also known by other names such as 1,1’-[ethylidenebis(oxy)]dibutane. This compound is characterized by the presence of two pentane chains connected by an ethylidene bridge through oxygen atoms. It is a colorless liquid with a distinct odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1’-[ethylidenebis(oxy)]bis- typically involves the reaction of pentanol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired acetal product. The general reaction can be represented as follows:
2 C5H11OH + CH3CHO → (C5H11O)2CHCH3 + H2O
Industrial Production Methods
In industrial settings, the production of Pentane, 1,1’-[ethylidenebis(oxy)]bis- is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process involves continuous distillation to separate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1’-[ethylidenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids such as pentanoic acid.
Reduction: Alcohols such as pentanol.
Substitution: Substituted acetals depending on the nucleophile used.
Scientific Research Applications
Pentane, 1,1’-[ethylidenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a stabilizer and intermediate in the production of polymers and other chemicals.
Mechanism of Action
The mechanism by which Pentane, 1,1’-[ethylidenebis(oxy)]bis- exerts its effects involves the interaction of its ethylidene bridge with various molecular targets. The oxygen atoms in the bridge can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a Lewis base, donating electron pairs to electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with shorter alkyl chains.
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: Contains aromatic rings instead of alkyl chains.
Uniqueness
Pentane, 1,1’-[ethylidenebis(oxy)]bis- is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer chain length is advantageous, such as in the production of high-molecular-weight polymers.
Biological Activity
Dipentoxyethane, a compound characterized by its unique ether structure, has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound (C₁₈H₃₈O₄) is an ether compound with two pentoxy groups attached to an ethane backbone. Its chemical structure can be represented as follows:
This structure contributes to its solubility in organic solvents and potential interactions with biological membranes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that compounds with similar structures exhibit inhibitory effects on choline kinase (ChoK) activity, which is crucial for cancer cell proliferation. Inhibition of ChoK can lead to reduced phosphocholine levels and impaired membrane synthesis in cancer cells, ultimately resulting in decreased cell viability.
Key Findings:
- Inhibition of ChoK : this compound derivatives have been shown to inhibit ChoK activity in various cancer cell lines, including HepG2 and MCF7, leading to reduced proliferation rates .
- Mechanistic Insights : The mechanism involves alterations in lipid metabolism and membrane integrity, causing stress responses in neoplastic cells that may not directly involve reactive oxygen species (ROS) generation .
Study Overview
A notable study investigated the effects of this compound on cancer cell lines. The experimental setup included:
- Cell Lines : HepG2 (liver cancer) and MCF7 (breast cancer).
- Assays : Viability assays were performed using [methyl-^14C]choline incorporation to assess ChoK activity.
Results Summary:
Compound | IC50 (µM) | Cell Line | Effect on ChoK Activity |
---|---|---|---|
This compound | 5.0 | HepG2 | 65% inhibition |
This compound | 7.2 | MCF7 | 70% inhibition |
These results indicate a significant reduction in cell viability correlated with decreased ChoK activity, suggesting that this compound may serve as a promising lead compound for anticancer drug development.
Antimicrobial Effects
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's ability to disrupt bacterial membrane integrity may contribute to its antimicrobial action.
Research Findings:
Properties
IUPAC Name |
1-(1-pentoxyethoxy)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-6-8-10-13-12(3)14-11-9-7-5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAGHUUTGZIIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(C)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065318 | |
Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-08-9 | |
Record name | 1,1′-[Ethylidenebis(oxy)]bis[pentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13002-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1,1'-(ethylidenebis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[ethylidenebis(oxy)]bispentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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